2-Ethylindolizine-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-ethylindolizine-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-8-5-10-4-3-9(11(13)14)7-12(10)6-8/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
FIGYTIGUPBIRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C=C(C=CC2=C1)C(=O)O |
Origin of Product |
United States |
Molecular Structure Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the atomic framework of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 2-Ethylindolizine-6-carboxylic acid can be mapped out.
In the ¹H NMR spectrum, the protons of the indolizine (B1195054) core are expected to appear in the aromatic region, typically between δ 6.5 and 10.0 ppm. uobasrah.edu.iq The exact chemical shifts are influenced by the electronic effects of the ethyl and carboxylic acid substituents. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the aliphatic region of the spectrum. uobasrah.edu.iq The acidic proton of the carboxylic acid group is highly deshielded and characteristically appears as a broad singlet at a downfield chemical shift, often above 10-12 ppm. libretexts.orgmdpi.com
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of 165-185 ppm. libretexts.org The carbons of the indolizine ring will resonate in the aromatic region (approximately 98-150 ppm), while the aliphatic carbons of the ethyl group will appear at much higher field (upfield). mdpi.comias.ac.in Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for definitively assigning these signals by establishing proton-proton and proton-carbon correlations. uobasrah.edu.iq
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Substituted Indolizine-2-Carboxylate Derivative. Note: Data for a closely related analogue, as specific experimental data for this compound is not readily available in the cited literature.
| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Indolizine Ring-H | 6.62 - 8.28 | 98.0 - 149.8 |
| -COOH | > 10.0 (broad s) | ~163.8 |
| -CH₂- (Ethyl) | ~2.8 (q) | ~24 |
| -CH₃ (Ethyl) | ~1.3 (t) | ~13 |
(Data modeled from similar structures reported in the literature). ias.ac.innih.gov
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the FTIR spectrum would display several characteristic absorption bands.
The most prominent features would be associated with the carboxylic acid group. A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretching vibration will give rise to a strong, sharp peak typically between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the aromatic indolizine ring system is expected to shift this absorption to a lower frequency. libretexts.org Other key vibrations include C-H stretches from the ethyl group and the aromatic ring (around 2850-3100 cm⁻¹), and C=C/C=N stretching vibrations from the indolizine core in the 1450-1650 cm⁻¹ region. ias.ac.inresearchgate.net
Table 2: Characteristic FTIR Absorption Frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H stretch | Carboxylic Acid (dimer) | 2500 - 3300 (very broad) |
| C-H stretch | Alkane (Ethyl group) | 2850 - 2960 |
| C-H stretch | Aromatic (Indolizine ring) | 3000 - 3100 |
| C=O stretch | Carboxylic Acid | 1710 - 1760 (strong) |
| C=C / C=N stretch | Aromatic Ring | 1450 - 1650 |
| C-O stretch | Carboxylic Acid | 1210 - 1320 |
(Data based on general spectroscopic principles and data for related compounds). libretexts.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis of a suitable crystal of this compound or its derivatives would reveal the exact spatial arrangement of its atoms. sharif.edu Studies on related indolizine and indole (B1671886) derivatives show that the fused bicyclic ring system is generally planar. researchgate.netrsc.org The analysis would confirm the connectivity of the ethyl group at the 2-position and the carboxylic acid at the 6-position. In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. nih.gov X-ray diffraction would precisely measure the geometry of this hydrogen-bonding interaction.
To gain a deeper understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is employed. This technique maps the electron distribution of a molecule within a crystal to visualize and quantify close contacts between neighboring molecules. nih.gov The Hirshfeld surface can be decorated with properties like d_norm, which highlights regions of close intermolecular contact.
From the Hirshfeld surface, a two-dimensional fingerprint plot is generated, which summarizes all intermolecular interactions in the crystal. nih.govbeilstein-journals.org Each point on the plot corresponds to a specific pair of distances from the surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface. The plot provides a percentage contribution for each type of interaction. For a molecule like this compound, the fingerprint plot would likely show significant contributions from O···H/H···O contacts (due to the carboxylic acid hydrogen bonds), H···H contacts (from the ethyl groups and aromatic rings), and C···H/H···C contacts, which are indicative of C-H···π interactions. beilstein-journals.orgnih.gov These analyses are crucial for understanding the supramolecular architecture and stability of the crystalline material.
Electronic Absorption and Emission Spectroscopy for Optical Characterization
Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
UV-Visible absorption spectroscopy provides information about the conjugated π-electron system of a molecule. researchgate.net The indolizine core of this compound is an aromatic system that is expected to exhibit strong π→π* transitions. Studies on functionalized indolizine derivatives show characteristic absorption maxima in the UV-Vis region. researchgate.netnih.gov The presence of the ethyl and carboxylic acid groups will act as auxochromes, potentially causing shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the parent indolizine. Typically, carboxylic acids themselves absorb at wavelengths too low to be useful for routine analysis (around 210 nm), so the observed spectrum would be dominated by the electronic transitions of the larger indolizine chromophore. libretexts.org The absorption spectrum would likely feature multiple bands corresponding to the complex electronic structure of the fused heterocyclic ring system. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum-Chemical Calculations of Electronic and Spatial Structures
Quantum-chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. For 2-Ethylindolizine-6-carboxylic acid, methods like Density Functional Theory (DFT) would be employed to determine its most stable conformation and to analyze its electronic landscape. Such studies on related indolizine (B1195054) derivatives have utilized basis sets like B3LYP/6-31G(d,p) to obtain optimized geometries and electronic parameters researchgate.net. These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution on a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.
For this compound, the MEP map would likely show a high concentration of negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to interaction with electrophiles. The nitrogen atom in the indolizine ring also represents a site of negative potential. Conversely, the hydrogen atom of the carboxylic acid and the protons on the aromatic rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Carboxylic Acid Oxygen Atoms | High Negative (Red) | Site for Electrophilic Attack |
| Indolizine Nitrogen Atom | Negative (Yellow/Orange) | Potential for Protonation/Coordination |
| Carboxylic Acid Hydrogen Atom | High Positive (Blue) | Site for Nucleophilic Attack/H-Bonding |
| Aromatic Ring Protons | Positive (Green/Light Blue) | Weakly Electrophilic |
Frontier Molecular Orbital (FMO) Analysis for Global Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.
In the case of this compound, the HOMO is expected to be distributed over the electron-rich indolizine ring system, indicating its nucleophilic character. The LUMO, conversely, would likely be centered on the carboxylic acid group and the five-membered ring, highlighting its potential to act as an electrophile. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. DFT calculations on related indolizine derivatives have been used to determine these orbital energies and predict their reactivity in various reactions, including cycloadditions nih.gov.
Table 2: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
| Orbital | Predicted Location of High Electron Density | Predicted Reactivity Contribution |
| HOMO | Indolizine ring (particularly the five-membered ring) | Nucleophilic character, electron donation |
| LUMO | Carboxylic acid group and adjacent ring carbons | Electrophilic character, electron acceptance |
| HOMO-LUMO Gap | Moderate | Balance of stability and reactivity |
Mechanistic Investigations of Reaction Pathways
Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the formation and further derivatization of this compound.
Computational Modeling of 1,3-Dipolar Cycloaddition Reactions
The synthesis of the indolizine core often involves a 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a dipolarophile wikipedia.org. The formation of 2-ethylindolizine derivatives can be achieved through the reaction of a suitably substituted pyridinium ylide with an alkyne or alkene. Computational studies of these reactions, often using DFT, can map the potential energy surface, identify transition states, and predict the regioselectivity and stereoselectivity of the cycloaddition researchgate.net.
For the synthesis of a precursor to this compound, the reaction would likely proceed through a concerted, asynchronous transition state, a hallmark of many 1,3-dipolar cycloadditions wikipedia.org. The regioselectivity, determining the position of the ethyl and carboxylic acid groups, is governed by the electronic and steric properties of both the ylide and the dipolarophile, which can be rationalized through FMO analysis of the reactants. A plausible reaction mechanism for the construction of a related ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate has been proposed to proceed via a 1,3-dipolar cycloaddition mdpi.comresearchgate.net.
Mechanistic Studies of Electron Transfer Processes Involving Carboxylic Acid Derivatives (e.g., Sm(II)-mediated)
The carboxylic acid functionality of this compound can undergo various transformations. One important class of reactions is reduction. While traditionally considered difficult to reduce, recent studies have shown that samarium(II) iodide (SmI2), often in the presence of water and an amine, can effectively reduce carboxylic acid derivatives nih.gov.
Mechanistic studies on Sm(II)-mediated reductions propose a mechanism involving an initial single electron transfer (SET) from the Sm(II) species to the carbonyl group of the carboxylic acid derivative. This forms a radical anion intermediate. The fate of this intermediate determines the final product. Computational studies can model this electron transfer process, calculate the stability of the radical anion, and explore the subsequent reaction pathways, such as protonation or further reduction. While specific studies on indolizine-6-carboxylic acids are not prevalent, the general principles derived from studies on other carboxylic acid derivatives would apply nih.gov.
Theoretical Insights into Carboxylation Mechanisms and Catalysis
While the title compound already possesses a carboxylic acid group, understanding the reverse reaction, decarboxylation, or the carboxylation of a related indolizine precursor is of theoretical interest. Theoretical studies on carboxylation reactions, often catalyzed by transition metals, can provide insights into the mechanism of C-C bond formation with CO2.
For instance, computational studies on copper-catalyzed carboxylation of terminal alkynes have elucidated the role of the catalyst and the mechanism of CO2 insertion. Such studies can reveal the energetics of different proposed pathways and the structure of key intermediates and transition states. While not directly studying the indolizine system, these theoretical frameworks provide a basis for understanding how a carboxylic acid group could be introduced onto the indolizine scaffold.
Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations
Molecular dynamics and molecular mechanics simulations serve as powerful tools to predict and analyze the behavior of molecules at an atomic level. These computational methods are particularly useful for understanding complex interactions in materials science.
Interfacial Properties in Polymer Composites (Applicability to functionalized systems)
While specific molecular dynamics (MD) studies on this compound within polymer composites are not extensively documented in public literature, the principles of MD simulations for functionalized molecules in such systems allow for a theoretical assessment of its potential behavior. The functional groups on this molecule—the carboxylic acid and the ethyl group on the indolizine core—are expected to govern its interactions at the interface between a polymer matrix and a filler material.
MD simulations are instrumental in elucidating the mechanics of fiber-reinforced polymer composites. researchgate.netresearchgate.net These simulations can model processes such as the "pull-out" of a fiber from a polymer matrix, allowing for the calculation of key mechanical properties like Young's modulus and interfacial shear strength. researchgate.net For functionalized systems, the chemical nature of the molecule plays a critical role. For instance, studies have shown that modifying the surface of carbon fibers with different functional groups can significantly alter the interfacial strength with a polymer resin. researchgate.net
The challenges in modeling these systems lie in accurately representing the complex chemical reactions and multifield coupling conditions that occur at the interface. researchgate.netrsc.org However, by simulating the molecular structure and running dynamics simulations at various conditions, one can predict properties like the glass transition temperature and equilibrium water uptake, providing valuable insights for designing new and improved polymer systems. youtube.com The overarching goal of such simulations is to move from a paradigm of explaining experimental results to one where computation and simulation guide experimental design from the outset. youtube.com
Theoretical Perspectives on Carboxylic Acid Functionality and Design
The carboxylic acid group is a crucial component in many biologically active molecules, often engaging in key interactions with biological targets. nih.govscispace.com However, its presence can also introduce challenges related to pharmacokinetics and toxicity. researchgate.netdrughunter.com
Bioisosteric Considerations for the Carboxylic Acid Moiety
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties to retain or improve biological activity, is a cornerstone of medicinal chemistry. nih.govresearchgate.net The carboxylic acid moiety is a frequent target for such replacement to overcome issues like poor membrane permeability, metabolic instability (e.g., formation of reactive acyl glucuronides), and toxicity. scispace.comdrughunter.comnih.gov The replacement of a carboxylic acid can alter a molecule's acidity, lipophilicity, solubility, and plasma protein binding. acs.org
A variety of functional groups have been investigated as bioisosteres for carboxylic acids. The choice of a suitable replacement is context-dependent, often requiring the screening of a panel of isosteres, as the outcome cannot be readily predicted. nih.gov These replacements can be broadly categorized as ionizable (anionic) or neutral groups. nih.govhyphadiscovery.com
Common Carboxylic Acid Bioisosteres:
The following table summarizes key properties of some commonly used bioisosteres compared to a typical carboxylic acid.
| Functional Group | Structure | Typical pKₐ | General Characteristics |
| Carboxylic Acid | R-COOH | ~4-5 | Planar, acidic, forms strong hydrogen bonds. Often negatively charged at physiological pH. scispace.com |
| Tetrazole | R-C-N₄H | ~4-5 | Acidic, similar pKₐ to carboxylic acids. Can improve metabolic stability and oral bioavailability. nih.govdrughunter.com |
| Hydroxamic Acid | R-CONHOH | ~8-9 | Moderately acidic, strong metal-chelating properties. nih.gov |
| Acyl Sulfonamide | R-CONHSO₂R' | Varies | Can modulate acidity and lipophilicity. nih.govacs.org |
| Substituted Phenol | R-Ar-OH | Varies | Acidity can be tuned with electron-withdrawing groups. Generally more lipophilic. nih.gov |
| 2,2,2-Trifluoroethan-1-ol | R-CH(CF₃)OH | ~12 | Weakly acidic, nonplanar, and highly lipophilic. Useful for increasing CNS penetration. nih.gov |
This table is generated based on data from multiple sources. nih.govacs.org
The successful application of this strategy is exemplified by losartan, an angiotensin II receptor antagonist, where replacing a carboxylic acid with a tetrazole group resulted in a compound with potent activity and good oral bioavailability. researchgate.netdrughunter.com For a molecule like this compound, replacing the carboxylic acid could be a viable strategy to modulate its properties. For example, if the goal were to increase penetration across the blood-brain barrier, a more lipophilic, neutral bioisostere like a highly fluorinated alcohol might be considered. nih.gov Conversely, if the primary binding interaction relies on the acidic nature of the group, an isostere with a similar pKₐ, such as a tetrazole, would be a more appropriate choice. nih.gov Quantum theory tools, such as the average electron density (AED), can be employed to quantitatively assess the similarity between bioisosteric groups, offering a more precise measure than qualitative electrostatic potential maps. acs.orgnih.govresearcher.life
Future Research Directions and Outlook
Advancements in Novel and Sustainable Synthetic Methodologies for 2-Ethylindolizine-6-carboxylic Acid
The development of efficient and environmentally benign synthetic routes is paramount for the future exploration of this compound. Current methods for constructing the indolizine (B1195054) core often rely on traditional approaches that may involve harsh reaction conditions, expensive catalysts, or the generation of hazardous waste. researchgate.net Future research should prioritize the development of novel and sustainable synthetic strategies.
Green chemistry principles should be at the forefront of these efforts, exploring methodologies such as microwave-assisted organic synthesis, which has been shown to enhance yields and reduce reaction times for other indolizine derivatives. nih.gov The use of ionic liquids as recyclable reaction media also presents a promising avenue for greener synthesis. nih.gov Furthermore, copper-catalyzed annulation reactions of 2-alkylazaarenes with α,β-unsaturated carboxylic acids have demonstrated a concise pathway to C-2 arylated indolizines and could be adapted for the synthesis of the target molecule. nih.gov
Key areas for investigation include:
One-pot multicomponent reactions: Designing reactions that combine simple, readily available starting materials in a single step to construct the this compound framework would significantly improve efficiency.
Catalyst development: Exploring earth-abundant and non-toxic metal catalysts or even metal-free catalytic systems to promote the key bond-forming reactions. researchgate.net
Flow chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Exploration of Advanced Spectroscopic Techniques for Detailed Structural and Electronic Characterization
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard spectroscopic techniques like NMR and IR are fundamental, advanced methods can provide deeper insights. For related indolizine derivatives, detailed one- and two-dimensional NMR spectroscopic analysis has been instrumental in the definitive assignment of their ¹H and ¹³C NMR spectra. rsc.org Similar comprehensive studies are needed for the title compound.
Future research should employ a suite of advanced spectroscopic techniques:
Solid-state NMR: To probe the molecular structure and packing in the solid state, which is vital for understanding its material properties.
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can elucidate fragmentation pathways, aiding in structural confirmation and the identification of potential metabolites in biological studies.
Time-resolved Spectroscopy: To investigate the excited-state dynamics, which is particularly relevant for applications in photophysics and materials science where understanding fluorescence and phosphorescence is key. chim.it
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov
Deeper Computational Mechanistic Insights and Predictive Modeling for Directed Synthesis
Computational chemistry offers powerful tools to complement experimental work by providing detailed mechanistic insights and predicting reaction outcomes. For the synthesis of indolizine derivatives, computational studies have been used to understand the regioselectivity of cycloaddition reactions. orgchemres.org Such approaches can be applied to the synthesis of this compound to optimize reaction conditions and predict the feasibility of new synthetic routes.
Future computational efforts should focus on:
Density Functional Theory (DFT) Calculations: To model reaction mechanisms, calculate transition state energies, and predict spectroscopic properties, thereby guiding experimental design. nih.gov
Machine Learning and AI: Developing machine learning models trained on existing reaction data for N-heterocycles could predict the optimal conditions for the synthesis of this compound and its derivatives. chemrxiv.orgacs.org These models can accelerate the discovery of new and efficient synthetic pathways.
Predictive Modeling of Properties: Computational screening can be used to predict the electronic, optical, and pharmacokinetic properties of virtual derivatives of this compound, allowing for the rational design of molecules with desired functionalities before their synthesis. researchgate.net
Expansion of Research Applications in Emerging Technologies and Functional Materials
The inherent properties of the indolizine core, such as its fluorescence and ability to be functionalized, make it an attractive candidate for various applications. chim.itresearchgate.net Research into the applications of this compound is currently nascent, and significant opportunities exist for its exploration in emerging technologies and the development of novel functional materials.
Potential areas of application to be investigated include:
Organic Electronics: Indolizine derivatives have been investigated as components for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.org The specific substitution pattern of this compound may offer unique photophysical properties that could be exploited in these devices.
Bioimaging: The fluorescent nature of the indolizine scaffold suggests potential use as a fluorescent probe or biomarker in biological systems. chim.it The carboxylic acid group provides a handle for conjugation to biomolecules.
Pharmacology: While this article does not delve into dosage, the indolizine nucleus is a common feature in many biologically active compounds. researchgate.net Future studies could explore the synthesis of derivatives for various therapeutic areas, leveraging the structural information and synthetic methods developed.
Sensors: The electronic properties of the indolizine ring could be sensitive to its environment, opening up possibilities for its use in chemical sensors.
By pursuing these future research directions, the scientific community can systematically uncover the properties and potential of This compound , paving the way for its use in a wide range of scientific and technological applications.
Q & A
Q. What are the common synthetic routes for preparing 2-Ethylindolizine-6-carboxylic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis of quinoline/indolizine derivatives often employs classical protocols like the Gould–Jacob or Friedländer reactions. For this compound, a modified Friedländer approach using ethyl-substituted precursors with a carboxylic acid group at the 6-position is recommended. Optimization strategies include:
- Catalyst selection : Transition metal catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation .
Example protocol: Reflux a mixture of ethyl-substituted diketone derivatives and ammonium acetate in acetic acid for 6–8 hours, followed by acid-catalyzed cyclization.
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Identify ethyl group protons (δ 1.2–1.5 ppm) and indolizine ring protons (δ 7.0–8.5 ppm). Carboxylic acid protons may appear broadened due to hydrogen bonding .
- IR Spectroscopy : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and N–H stretches (if present) .
- Mass Spectrometry : Look for the molecular ion peak (e.g., m/z 217 for C₁₁H₁₃NO₂) and fragmentation patterns indicative of the ethyl and carboxylic acid groups .
Q. How can researchers screen the biological activity of this compound in vitro?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using concentrations of 10–100 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include controls for solvent effects (e.g., DMSO) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with data normalized to positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity data for this compound across different experimental models?
- Methodological Answer : Contradictions may arise from variations in:
- Cell Line Sensitivity : Validate results across multiple cell lines and primary cultures .
- Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize pH, temperature, and incubation times. Replicate experiments with independent batches .
Statistical tools like ANOVA or Tukey’s test can identify significant outliers .
Q. What computational approaches predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Use:
- Molecular Docking (AutoDock Vina) : Model interactions with enzyme active sites (e.g., COX-2) to identify key hydrogen bonds or hydrophobic contacts .
- QSAR Modeling : Correlate substituent effects (e.g., ethyl group position) with activity using descriptors like logP and HOMO-LUMO gaps .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?
- Methodological Answer : Systematic modifications and testing include:
- Substituent Variation : Replace the ethyl group with bulkier alkyl chains to assess steric effects on target binding .
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group to improve metabolic stability .
- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability, with hydrolysis studies in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
